Butylate

Beschreibung

This compound is one of the pesticide compounds considered by the US EPA to have the greatest potential for leaching into groundwater (9). This compound is only slightly soluble in water (46 micrograms/ml). It degrades fairly rapidly with a soil half life of 3 to 10 weeks in moist soils under aerobic conditions. The major routes of exposure to this compound are through the skin and by inhalation. This compound is a thiocarbamate, a class of chemicals known for their tendency to irritate the skin and the mucous membranes of the respiratory tract. It may cause symptoms of scratchy throat, sneezing, and coughing when large amounts of dusts or spray are inhaled (4,7). Slight eye irritation can be caused by this compound, potentially leading to permanent eye damage [7,22]. Skin irritation was observed in rabbits topically exposed to 2000 mg of technical this compound (85.71% pure) for 24 hours.

RN in Chemline for carbamothioic-(14)C-labeled cpd: 61772-76-7

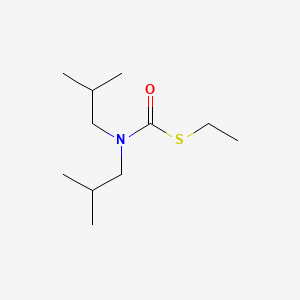

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAFVWTTFSTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023936 | |

| Record name | Butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline] | |

| Record name | Butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9 | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

240 °F (116 °C) - closed cup | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9402 at 25 °C | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C | |

| Record name | Butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear amber-to-yellow liquid | |

CAS No. |

2008-41-5 | |

| Record name | Butylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U78PG73G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Butylate Herbicide: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the thiocarbamate herbicide, Butylate. Detailed experimental protocols for its synthesis and analytical determination are also presented, along with visual diagrams to illustrate key pathways and workflows. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture.

Chemical Identity and Physicochemical Properties

This compound, chemically known as S-ethyl diisobutylthiocarbamate, is a selective, pre-emergence herbicide primarily used for the control of grassy weeds in corn fields.[1] Its fundamental chemical and physical characteristics are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | S-ethyl bis(2-methylpropyl)carbamothioate[2] |

| CAS Name | S-ethyl N,N-bis(2-methylpropyl)carbamothioate[2] |

| CAS Number | 2008-41-5[1][3] |

| Molecular Formula | C₁₁H₂₃NOS |

| Molecular Weight | 217.37 g/mol |

| Canonical SMILES | CCSC(=O)N(CC(C)C)CC(C)C |

| InChI Key | BMTAFVWTTFSTOG-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Clear amber to yellow liquid |

| Odor | Aromatic |

| Boiling Point | 138 °C at 21 mmHg |

| Melting Point | < 25 °C |

| Density | 0.9402 g/cm³ at 25 °C |

| Vapor Pressure | 1.3 x 10⁻³ mmHg at 25 °C |

| Water Solubility | 45 mg/L at 22 °C |

| LogP (Octanol-Water Partition Coefficient) | 4.15 |

| Henry's Law Constant | 8.5 x 10⁻⁵ atm·m³/mol (estimated) |

Chemical Structure

The chemical structure of this compound consists of a central carbamothioate group with an S-ethyl ester and two isobutyl groups attached to the nitrogen atom.

Caption: Chemical structure of this compound.

Mode of Action: Inhibition of Lipid Synthesis

This compound is classified as a lipid synthesis inhibitor. Specifically, thiocarbamate herbicides like this compound interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. The active form of the herbicide is believed to be its sulfoxide metabolite, which inhibits the VLCFA elongase enzyme complex. This inhibition disrupts the formation of essential components of the plant cuticle, such as waxes, leading to impaired growth and eventual death of the weed seedling.

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols

Synthesis of this compound (S-ethyl diisobutylthiocarbamate)

The synthesis of this compound can be achieved through a one-pot reaction involving the formation of a dithiocarbamate salt followed by S-alkylation. The following protocol is adapted from procedures for the synthesis of similar thiocarbamates.

Materials:

-

Diisobutylamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or acetone)

-

Stirring apparatus

-

Reaction flask

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a reaction flask equipped with a stirrer and a dropping funnel, dissolve diisobutylamine in an anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of carbon disulfide dropwise to the cooled amine solution while stirring.

-

After the addition of CS₂, slowly add an equimolar amount of a concentrated aqueous solution of NaOH or KOH to the reaction mixture.

-

Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the sodium or potassium diisobutyl-dithiocarbamate salt.

-

-

S-Alkylation:

-

To the same reaction flask containing the dithiocarbamate salt, add a stoichiometric amount of ethyl bromide or ethyl iodide dropwise.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for several hours or overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound product.

-

The crude product can be further purified by vacuum distillation to yield pure S-ethyl diisobutylthiocarbamate.

-

Analytical Determination of this compound in Soil Samples

The following outlines a general workflow for the analysis of this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: General experimental workflow for this compound analysis.

Detailed Methodologies:

-

Sample Preparation:

-

Soil samples are air-dried at room temperature or in an oven at a low temperature (e.g., 40 °C) to a constant weight.

-

The dried soil is then passed through a 2-mm sieve to remove large debris and ensure homogeneity.

-

-

Extraction:

-

A known weight of the prepared soil sample is extracted with a suitable organic solvent. Acetonitrile or acetone are commonly used for the extraction of thiocarbamate herbicides from soil.

-

Extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

-

-

Cleanup:

-

The crude extract may contain interfering substances from the soil matrix. A cleanup step using Solid-Phase Extraction (SPE) is often employed.

-

A C18 or other suitable SPE cartridge is conditioned, the sample extract is loaded, interfering compounds are washed away, and this compound is then eluted with a small volume of an appropriate solvent.

-

-

Analysis by HPLC-UV:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water in isocratic or gradient elution mode.

-

Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance (typically in the range of 220-280 nm).

-

Quantification: Based on a calibration curve prepared from standard solutions of this compound.

-

-

Analysis by GC-MS:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the extract.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target ions of this compound.

-

Quantification: Based on the peak area of a characteristic ion of this compound compared to a calibration curve.

-

References

An In-depth Technical Guide to the Synthesis of Butyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl butyrate, a significant ester known for its characteristic pineapple aroma and wide applications in the food, beverage, and cosmetic industries.[1][2] This document delves into the core reaction mechanisms, catalytic strategies, and detailed experimental protocols, presenting quantitative data in a structured format for effective comparison and analysis.

Core Synthesis Reaction: Fischer-Speier Esterification

The primary industrial method for synthesizing butyl butyrate is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between butyric acid (butanoic acid) and n-butanol.[3][4][5] The reaction equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants.

Reaction Mechanism

The Fischer esterification of butyric acid and n-butanol proceeds through a series of proton transfer and nucleophilic attack steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of butyric acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by n-Butanol: The nucleophilic oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the final product, butyl butyrate, and regenerate the acid catalyst.

References

- 1. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111217704B - Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde - Google Patents [patents.google.com]

- 5. One-step Preparation of butyl butyrate from n-butyraldehyde [betterchemtech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Butylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylate is a selective pre-plant incorporated herbicide belonging to the thiocarbamate class of chemicals.[1][2] It is primarily used for the control of grassy weeds, such as nutgrass and millet grass, as well as certain broadleaf weeds in corn (field, sweet, and popcorn).[2][3] this compound's efficacy is rooted in its specific physical and chemical properties, which dictate its behavior in the environment and its mode of action. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visual representation of a general experimental workflow.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, bioavailability, and herbicidal activity. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Appearance | Clear amber to yellow liquid | [2] |

| Odor | Aromatic | |

| Molecular Formula | C₁₁H₂₃NOS | |

| Molecular Weight | 217.37 g/mol | |

| Boiling Point | 137.5-138 °C at 21 mmHg; 130°C at 10 mmHg | |

| Density | 0.9402 g/cm³ at 25 °C | |

| Vapor Pressure | 1.3 x 10⁻³ mmHg at 25 °C; 170 mPa at 25°C | |

| Flash Point | 116 °C (closed cup) | |

| Refractive Index | nD30 1.4701 |

Chemical Properties

| Property | Value | Source |

| IUPAC Name | S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |

| CAS Number | 2008-41-5 | |

| Water Solubility | 45 mg/L at 22 °C; 46 µg/mL | |

| Log P (Octanol-Water Partition Coefficient) | 4.15 | |

| Chemical Class | Thiocarbamate | |

| Stability | Stable under normal ambient temperatures | |

| Corrosivity | Non-corrosive |

Experimental Protocols

The determination of the physicochemical properties of a substance like this compound requires standardized and reproducible experimental methods. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Determination of Boiling Point (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

Apparatus:

-

Ebulliometer or similar apparatus for boiling point determination.

-

Calibrated thermometer or thermocouple.

-

Heating mantle or oil bath.

Procedure:

-

Place a sample of this compound into the boiling point apparatus.

-

Insert the calibrated thermometer, ensuring the bulb is immersed in the liquid but not touching the bottom or sides of the container.

-

Gradually heat the sample while stirring.

-

Record the temperature at which the liquid begins to boil and a steady stream of vapor is produced. This is the initial boiling point.

-

Continue heating until the temperature stabilizes; this is the final boiling point.

-

The boiling point is reported as a range between the initial and final temperatures.

Determination of Vapor Pressure (OECD Guideline 104)

Principle: The vapor pressure is determined by measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature. The gas saturation method is commonly used.

Apparatus:

-

Constant temperature bath.

-

Inert gas supply (e.g., nitrogen).

-

Saturation chamber containing the test substance.

-

Sorbent traps or a suitable analytical instrument (e.g., gas chromatograph) for quantification.

Procedure:

-

A slow stream of an inert gas is passed through or over a sample of this compound in a saturation chamber maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by a known volume of gas is determined by trapping the vapor on a sorbent material and subsequently analyzing the sorbent or by direct analysis of the gas stream.

-

The vapor pressure is calculated from the mass of the substance transported and the volume of the gas that has passed through the chamber.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

Apparatus:

-

Shaking flask or vessel.

-

Constant temperature water bath or shaker.

-

Centrifuge (if necessary to separate phases).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached. A preliminary test can determine the necessary equilibration time.

-

After equilibration, the solution is allowed to stand to let undissolved material settle. If necessary, centrifugation is used to separate the aqueous phase from any undissolved substance.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as HPLC.

Determination of the n-Octanol/Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

Principle: The partition coefficient (Kow) is the ratio of the concentration of a chemical in n-octanol and water at equilibrium. It is a measure of a chemical's lipophilicity.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., Gas Chromatography - GC or HPLC).

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken until equilibrium is reached.

-

The two phases are separated, by centrifugation if necessary.

-

The concentration of this compound in each phase is determined using an appropriate analytical technique.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property of a chemical substance.

Caption: General workflow for determining a physicochemical property.

References

The Ubiquitous Ester: A Technical Guide to the Natural Occurrence of Butyl Butyrate in Fruits

For Immediate Release

Palo Alto, CA – November 27, 2025 – This technical guide provides an in-depth analysis of the natural occurrence of butyl butyrate, a key flavor ester, in various fruits. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature on the concentration, biosynthesis, and analytical methodologies related to this important volatile compound.

Introduction

Butyl butyrate (also known as butyl butanoate) is a carboxylic ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid characterized by a sweet, fruity aroma, often described as pineapple-like.[1][2] This compound is a significant contributor to the flavor profiles of numerous fruits, including apples, bananas, pears, pineapples, and strawberries.[3][4][5] Understanding the natural production of butyl butyrate in fruits is crucial for the food and fragrance industries, as well as for researchers studying plant metabolism and biochemical pathways. This guide details the quantitative occurrence of butyl butyrate, the experimental protocols for its analysis, and the underlying biosynthetic pathways.

Quantitative Occurrence of Butyl Butyrate in Fruits

The concentration of butyl butyrate varies significantly among different fruit species and even between cultivars of the same fruit. Its presence is a key factor in the characteristic aroma of many ripe fruits. The following tables summarize the available quantitative data for butyl butyrate in select fruits. It is important to note that the concentration of volatile compounds can be influenced by factors such as ripeness, storage conditions, and analytical methodology.

Table 1: Concentration of Butyl Butyrate in Apple (Malus domestica) Peel

| Cultivar | Average Content (µg/kg Fresh Weight) | Range (µg/kg Fresh Weight) |

| General (Average of 40 cultivars) | 103.51 | 0–490.14 |

| Data sourced from a study on the volatile compounds in the peels of 40 apple cultivars. |

Table 2: Concentration of Volatile Esters in Pear (Pyrus species) Fruit

| Pear Cultivar | Compound | Concentration (mg/kg Fresh Weight) |

| Dr. Guyot | Butyl acetate | 7.18 |

| Dr. Guyot | Butyl butanoate | Present, but not explicitly quantified |

| Data indicates that while butyl acetate was quantified, butyl butanoate was identified as a contributor to the pear-like aroma. Specific quantitative data for butyl butanoate in pears is limited in the reviewed literature. |

Table 3: Qualitative Occurrence of Butyl Butyrate in Other Fruits

| Fruit | Presence of Butyl Butyrate |

| Banana (Musa acuminata) | Identified as a key volatile compound contributing to banana's characteristic aroma. |

| Pineapple (Ananas comosus) | Known to be a significant component of pineapple flavor. |

| Strawberry (Fragaria x ananassa) | Present among other esters like ethyl hexanoate and hexyl butyrate. |

| Cherry, Melon, Plum | Butyl butyrate is reported to be naturally present. |

Biosynthesis of Butyl Butyrate in Fruits

The formation of butyl butyrate in fruits is a multi-step enzymatic process. The primary precursors are butan-1-ol and butyryl-CoA, which are products of fatty acid and amino acid metabolism. The final step is catalyzed by the enzyme alcohol acyltransferase (AAT).

Precursor Synthesis: Butyryl-CoA and Butan-1-ol

Butyryl-CoA Synthesis: Butyryl-CoA is synthesized from acetyl-CoA, a central molecule in cellular metabolism, through a pathway that is a reversal of the β-oxidation of fatty acids. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then sequentially reduced, dehydrated, and reduced again to yield butyryl-CoA.

Butan-1-ol Synthesis: Butan-1-ol is also derived from butyryl-CoA. Butyryl-CoA is reduced to butanal (butyraldehyde), which is then further reduced to butan-1-ol by an alcohol dehydrogenase.

Final Esterification Step

The final step in the biosynthesis of butyl butyrate is the condensation of butan-1-ol and butyryl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT). This enzyme transfers the butyryl group from butyryl-CoA to butan-1-ol, forming butyl butyrate and releasing coenzyme A.

Experimental Protocols for Quantification

The analysis of volatile compounds like butyl butyrate in fruit matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is sensitive, solvent-free, and requires minimal sample preparation.

Sample Preparation

-

Sample Homogenization: A representative sample of the fruit tissue (e.g., 5 grams of pulp or peel) is homogenized to a puree. For consistency, samples can be flash-frozen in liquid nitrogen before grinding.

-

Vial Preparation: The homogenized sample is placed into a 20 mL headspace vial.

-

Matrix Modification: To enhance the release of volatile compounds into the headspace, a salt, typically sodium chloride (NaCl), is added to the vial (e.g., 1-3 grams). This "salting-out" effect increases the ionic strength of the aqueous phase, thereby decreasing the solubility of organic volatiles and promoting their partitioning into the headspace.

-

Internal Standard: For accurate quantification, a known concentration of an internal standard is added to the sample. A deuterated analog of the analyte (e.g., d7-butyrate) or a compound with similar chemical properties but not naturally present in the sample (e.g., 2-octanone) is often used.

HS-SPME Procedure

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for the analysis of a broad range of volatile and semi-volatile compounds in fruits, including esters.

-

Incubation/Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 10-30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same or a similar temperature to adsorb the analytes.

GC-MS Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed onto the GC column.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial low temperature (e.g., 40°C) to a final high temperature (e.g., 250°C) to elute the compounds based on their boiling points and chemical properties. A typical temperature program might be: hold at 40°C for 2 minutes, then ramp to 250°C at 5°C/minute, and hold for 5 minutes.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The instrument scans a mass range (e.g., m/z 35-500) to generate mass spectra for each compound.

-

Identification and Quantification: Butyl butyrate is identified by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion

Butyl butyrate is a naturally occurring ester that plays a pivotal role in the characteristic aroma of many fruits. Its biosynthesis is intricately linked to the fruit's primary metabolism, particularly fatty acid synthesis and degradation pathways. The quantification of butyl butyrate is reliably achieved through HS-SPME GC-MS, a powerful analytical technique for volatile compound analysis. This guide provides a foundational understanding for researchers and professionals working on flavor chemistry, plant biochemistry, and the development of natural products. Further research to obtain more comprehensive quantitative data across a wider variety of fruits and cultivars will be beneficial for a more complete understanding of this important flavor compound.

References

Butylate's Mode of Action in Weed Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylate is a selective, systemic thiocarbamate herbicide primarily utilized for the pre-emergence control of annual grasses and some broadleaf weeds in corn. Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This technical guide provides an in-depth analysis of the biochemical and physiological mechanisms underlying this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

This compound (S-ethyl diisobutylthiocarbamate) is a member of the thiocarbamate class of herbicides.[1] It is applied to the soil prior to crop and weed emergence and is absorbed by the shoots of germinating seedlings.[1] The herbicide's selective action in corn is attributed to the crop's ability to rapidly metabolize the compound. This compound's primary mode of action is the disruption of lipid biosynthesis, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs).[2]

Biochemical Mode of Action

The herbicidal efficacy of this compound is not due to the parent molecule itself but rather its bioactivation within the plant.

Metabolic Activation

Once absorbed by the plant, this compound undergoes metabolic sulfoxidation to form this compound sulfoxide. This conversion is a critical step, as the sulfoxide derivative is the active herbicidal compound.[2] This bioactivation is carried out by sulfoxidase enzymes within the plant cells.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound sulfoxide acts as a potent inhibitor of the VLCFA elongase enzyme complex located in the endoplasmic reticulum. VLCFAs, fatty acids with chain lengths of 20 carbons or more, are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and signaling.

The VLCFA elongation is a four-step process:

-

Condensation: The initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS), involves the condensation of a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This compound sulfoxide is believed to inhibit the initial condensation step catalyzed by KCS, thereby halting the entire elongation process. This leads to a depletion of VLCFAs and an accumulation of their long-chain fatty acid precursors.

Physiological Effects

The inhibition of VLCFA synthesis by this compound leads to a cascade of physiological effects that ultimately result in weed death.

-

Disruption of Cuticle Formation: A primary consequence of VLCFA depletion is the improper formation of the plant cuticle, the waxy outer layer that protects the plant from desiccation and external stressors. This leads to increased water loss and susceptibility to environmental damage.

-

Impaired Membrane Integrity: VLCFAs are integral components of cellular membranes. Their absence compromises membrane structure and function, leading to leakage of cellular contents and disruption of essential processes.

-

Inhibition of Shoot and Root Growth: The disruption of cell division and elongation, due to impaired membrane synthesis and other downstream effects, results in stunted shoot and root growth of emerging seedlings.[1] Visible symptoms in susceptible weeds include twisted and malformed shoots.

Quantitative Data

Quantitative data on the efficacy of this compound is crucial for understanding its herbicidal activity. The following tables summarize the Growth Reduction (GR50) values for this compound on various weed species and the Inhibitory Concentration (IC50) for its active metabolite on VLCFA synthesis.

Table 1: Growth Reduction (GR50) of this compound on Various Weed Species

| Weed Species | Common Name | GR50 (kg ai/ha) | Reference |

| Setaria faberi | Giant Foxtail | Data not available in search results | |

| Echinochloa crus-galli | Barnyardgrass | Data not available in search results | |

| Panicum miliaceum | Wild Proso Millet | Data not available in search results | |

| Cyperus esculentus | Yellow Nutsedge | Data not available in search results | |

| Amaranthus retroflexus | Redroot Pigweed | Data not available in search results |

Table 2: Inhibitory Concentration (IC50) of this compound Sulfoxide on VLCFA Elongase

| Enzyme Source | Substrate | IC50 (µM) | Reference |

| Plant Microsomes | Malonyl-CoA | Data not available in search results |

Note: Specific GR50 and IC50 values for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available through further research.

Experimental Protocols

Protocol for Determining this compound GR50 in a Greenhouse Setting

Objective: To determine the dose of this compound required to inhibit the growth of a specific weed species by 50%.

Materials:

-

This compound herbicide (technical grade or formulated product)

-

Seeds of the target weed species

-

Pots (e.g., 10 cm diameter)

-

Potting medium (e.g., sandy loam soil)

-

Greenhouse with controlled temperature and light conditions

-

Analytical balance

-

Spray chamber calibrated to deliver a precise volume of herbicide solution

Methodology:

-

Pot Preparation: Fill pots with a consistent amount of potting medium.

-

Seed Planting: Sow a predetermined number of weed seeds (e.g., 10-20) at a uniform depth in each pot.

-

Herbicide Application:

-

Prepare a stock solution of this compound and a series of dilutions to create a range of application rates (e.g., 0, 0.5, 1, 2, 4, 8 kg ai/ha).

-

Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated spray chamber.

-

Include an untreated control group (sprayed with water or carrier only).

-

-

Incubation: Place the pots in a greenhouse under optimal conditions for weed germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Watering: Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

-

Data Collection: After a specified period (e.g., 21 days), harvest the above-ground biomass of the emerged seedlings from each pot.

-

Analysis:

-

Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

-

Record the dry weight for each pot.

-

Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

-

Use a statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 value.

-

Protocol for In Vitro Inhibition of VLCFA Elongase Assay

Objective: To determine the concentration of this compound sulfoxide required to inhibit the activity of the VLCFA elongase enzyme complex by 50%.

Materials:

-

This compound and a system for its conversion to this compound sulfoxide (e.g., chemical oxidation or use of a plant microsomal fraction with sulfoxidase activity)

-

Plant tissue rich in VLCFA elongase activity (e.g., etiolated leek seedlings)

-

Buffer solution (e.g., HEPES-KOH, pH 7.2)

-

Cofactors: ATP, CoA, NADPH, NADH

-

Substrate: [1-14C]Malonyl-CoA and a long-chain acyl-CoA (e.g., C18:0-CoA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microcentrifuge and tubes

Methodology:

-

Enzyme Preparation (Microsomal Fraction):

-

Homogenize the plant tissue in a cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the microsomal fraction, buffer, cofactors, and varying concentrations of this compound sulfoxide.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the radiolabeled substrate, [1-14C]Malonyl-CoA, and the acyl-CoA primer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

-

Termination and Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

-

Quantification:

-

Transfer the organic phase containing the radiolabeled VLCFAs to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Analysis:

-

Calculate the percent inhibition of VLCFA synthesis for each concentration of this compound sulfoxide relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

Caption: this compound is metabolized to its active sulfoxide form, which inhibits the VLCFA elongase complex.

Experimental Workflow for this compound Efficacy Study

Caption: Workflow for determining the GR50 of this compound on a target weed species.

Conclusion

This compound's mode of action as a VLCFA synthesis inhibitor provides effective control of grassy weeds in corn. Its reliance on metabolic activation to the sulfoxide form highlights a key biochemical step in its herbicidal activity. The subsequent disruption of VLCFA elongation leads to significant physiological damage in susceptible plants, ultimately causing death. Further research to obtain specific quantitative efficacy data (GR50 and IC50 values) for a broader range of weed species will enhance our understanding and optimal use of this herbicide. The detailed protocols and visual workflows provided in this guide offer a framework for continued investigation into the mode of action of this compound and other thiocarbamate herbicides.

References

An In-Depth Technical Guide to the Discovery and History of Butylate Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the thiocarbamate herbicide, Butylate. Developed by the Stauffer Chemical Company and introduced in 1962, this compound became a significant tool for selective pre-emergence control of grassy weeds in corn. This document details its initial patent, chemical synthesis, and mechanism of action as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. Furthermore, it summarizes key toxicological and environmental fate studies, presenting quantitative data in structured tables and outlining experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate the chemical synthesis workflow and the biochemical pathway of its mode of action, offering a thorough resource for researchers in herbicide science and related fields.

Discovery and Historical Context

The development of synthetic herbicides surged in the post-World War II era, revolutionizing agricultural weed management. Within this period of chemical innovation, the Stauffer Chemical Company emerged as a key player. Their research into organosulfur compounds led to the discovery of the herbicidal properties of the thiocarbamate class of chemicals.

This compound, chemically known as S-ethyl diisobutylthiocarbamate, was first described in a 1959 patent filed by Stauffer Chemical Company.[1] It was subsequently introduced commercially in 1962 under the trade name Sutan®.[2][3] this compound quickly gained prominence as a selective, soil-incorporated herbicide for the control of annual grasses and some broadleaf weeds in corn (field, sweet, and popcorn).[2][3] Its usage peaked in the mid-1970s but has since declined significantly.

Chemical Synthesis

The synthesis of this compound, as outlined in the original patent and subsequent chemical literature, involves a two-step process. The first step is the formation of a diisobutylthiocarbamate salt, followed by S-alkylation with an ethylating agent.

Experimental Protocol: Synthesis of S-Ethyl Diisobutylthiocarbamate

Materials:

-

Diisobutylamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethyl chloride or ethyl bromide

-

Inert solvent (e.g., benzene, toluene)

Procedure:

-

Formation of the Thiocarbamate Salt: In a reaction vessel, diisobutylamine is dissolved in an inert solvent. An aqueous solution of sodium hydroxide is added to the mixture. While vigorously stirring, carbon disulfide is added dropwise, maintaining the temperature between 20-30°C. The reaction is exothermic and cooling may be necessary. The reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the sodium diisobutylthiocarbamate salt.

-

S-Alkylation: The crude thiocarbamate salt solution is then treated with an ethylating agent, such as ethyl chloride or ethyl bromide. The reaction is typically carried out at a slightly elevated temperature (40-60°C) for several hours until the reaction is complete.

-

Workup and Purification: After the reaction, the organic layer is separated, washed with water to remove any remaining salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation to yield a clear, amber-colored liquid.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is a member of the thiocarbamate class of herbicides, which are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are critical for membrane integrity and signaling.

Thiocarbamates like this compound are considered pro-herbicides, meaning they are converted into their active form within the target plant. In the case of this compound, it is metabolized to this compound sulfoxide, which is the actual inhibitory molecule.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the sequential addition of two-carbon units to an existing fatty acid chain. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The key inhibitory action of this compound sulfoxide is on the condensing enzymes, specifically the β-ketoacyl-CoA synthases (KCS), within this complex. By inhibiting KCS, this compound sulfoxide effectively blocks the entire VLCFA elongation process. This disruption of VLCFA synthesis leads to a cascade of downstream effects, including impaired cuticle formation, leading to increased water loss and desiccation, and disruption of cell division and expansion in emerging seedlings, ultimately causing weed death.

Quantitative Data Summary

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₃NOS | |

| Molar Mass | 217.37 g/mol | |

| Appearance | Amber liquid | |

| Water Solubility | 45 mg/L | |

| Vapor Pressure | 170 mPa | |

| Oral LD₅₀ (rat) | 3500 mg/kg | |

| Dermal LD₅₀ (rabbit) | >4640 mg/kg | |

| Inhalation LC₅₀ (rat, 2-hr) | 19 mg/L | |

| Aquatic LC₅₀ (96-hr, rainbow trout) | >4.2 mg/L |

Table 2: Environmental Fate of this compound

| Parameter | Value | Reference(s) |

| Soil Half-life (aerobic) | 3 to 10 weeks | |

| Soil Half-life (anaerobic) | 13 weeks | |

| Primary Soil Degradation Product | This compound sulfoxide | |

| Groundwater Contamination Potential | High mobility in sandy soils |

Experimental Protocols

Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study, typically following OECD or EPA guidelines, would have been conducted to determine the LD₅₀ of this compound.

Animal Model: Rats (e.g., Sprague-Dawley), typically young adults of both sexes.

Methodology:

-

Animals are fasted overnight prior to dosing.

-

This compound, usually dissolved in a suitable vehicle like corn oil, is administered via oral gavage as a single dose.

-

Multiple dose groups are used with a logarithmic spacing of doses. A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Body weights are recorded at the beginning and end of the study.

-

A gross necropsy is performed on all animals at the termination of the study.

-

The LD₅₀ is calculated using statistical methods such as the probit analysis.

Soil Half-Life Determination (General Protocol)

The persistence of this compound in soil is determined through laboratory incubation studies.

Soil Samples: Representative agricultural soils with varying textures and organic matter content are used.

Methodology:

-

Soil samples are sieved and their moisture content is adjusted to a specific level (e.g., 50-75% of field capacity).

-

Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a rate representative of field applications.

-

The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals, replicate soil samples are extracted using an appropriate organic solvent.

-

The concentration of this compound and its major metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The soil half-life (t₁/₂) is calculated by plotting the natural logarithm of the this compound concentration against time and fitting the data to a first-order decay kinetic model.

Conclusion

This compound represents an important chapter in the history of herbicide development. Its discovery by Stauffer Chemical Company provided farmers with a valuable tool for weed management in corn for several decades. Understanding its chemical synthesis, mode of action as a VLCFA synthesis inhibitor, and its toxicological and environmental profile provides a comprehensive picture of this historically significant herbicide. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in the ongoing development of new and improved weed management strategies.

References

Butyl butyrate CAS number and molecular weight

An In-Depth Technical Guide to Butyl Butyrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl butyrate, a significant ester in various scientific and industrial fields. It details its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties of Butyl Butyrate

Butyl butyrate, also known as butyl butanoate, is an organic ester formed from the condensation of butyric acid and n-butanol.[1] It is a colorless liquid recognized for its sweet, fruity aroma, often likened to pineapple.[1][2] This compound is naturally present in a variety of fruits, including apples, bananas, pears, and strawberries.[1][2]

Chemical Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 109-21-7 | |

| Molecular Formula | C8H16O2 | |

| Molecular Weight | 144.21 g/mol | |

| Linear Formula | CH3CH2CH2COO(CH2)3CH3 | |

| InChI Key | XUPYJHCZDLZNFP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 164-165 °C | |

| Melting Point | -91.5 °C | |

| Density | 0.869 g/mL at 25 °C | |

| Refractive Index | 1.406 at 20 °C | |

| Solubility in Water | Insoluble/Slightly soluble (1 g/L) | |

| Solubility in Organic Solvents | Miscible with ethanol and diethyl ether |

Synthesis of Butyl Butyrate

The production of butyl butyrate can be achieved through several synthetic routes, including traditional chemical esterification, enzymatic synthesis, and microbial fermentation.

Chemical Synthesis

Fischer Esterification: This is a classic method involving the reaction of butyric acid with n-butanol in the presence of an acid catalyst, typically sulfuric acid.

Oxidation of n-Butanol: An older method involves the oxidation of n-butyl alcohol using reagents like sodium dichromate and sulfuric acid.

From n-Butyraldehyde: A more recent development is the one-step catalytic conversion of n-butyraldehyde to butyl butyrate using an organic dibasic or tribasic aluminum catalyst. This method reports high selectivity (>98%) and product purity (>99%).

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis is gaining traction as a more sustainable and selective alternative to chemical methods. Lipases are commonly employed as biocatalysts.

Experimental Protocol: Lipase-Catalyzed Esterification

A typical protocol for the enzymatic synthesis of butyl butyrate involves the following steps:

-

Reaction Setup : The reaction is carried out in a non-aqueous solvent, such as n-hexane or isooctane, to shift the equilibrium towards ester formation.

-

Substrates : Butyric acid and 1-butanol are used as substrates. Optimal molar ratios can vary, with an excess of the alcohol often being used (e.g., a 3:1 butanol to butyric acid ratio).

-

Biocatalyst : An immobilized lipase, such as Thermomyces lanuginosus lipase (Lipozyme TL-IM) or Candida antarctica lipase B (Novozym 435), is added to the reaction mixture. Immobilization enhances enzyme stability and allows for easier recovery and reuse.

-

Reaction Conditions : The mixture is incubated at a controlled temperature, typically between 30°C and 60°C, with constant agitation. The optimal temperature for Lipozyme TL-IM has been found to be 48°C.

-

Monitoring and Product Recovery : The reaction progress is monitored by measuring the consumption of the acid or the formation of the ester using techniques like titration or gas chromatography. Upon completion, the enzyme is filtered out, and the product is purified from the reaction mixture.

Microbial Fermentation

Engineered microorganisms offer a pathway for the de novo biosynthesis of butyl butyrate from renewable feedstocks like glucose.

Experimental Protocol: Biosynthesis in Engineered Clostridium tyrobutyricum

-

Strain Engineering : The metabolic pathway of a host organism, such as Clostridium tyrobutyricum, is engineered. This involves introducing a butanol synthetic pathway and an alcohol acyltransferase (AAT) to catalyze the final esterification step.

-

Fermentation : The engineered strain is cultivated in a bioreactor under anaerobic conditions with a fermentable sugar like glucose or mannitol as the carbon source.

-

Process Optimization : Fermentation conditions (e.g., temperature, pH, substrate feeding) are optimized to maximize product titer and yield. Using fed-batch fermentation with mannitol has achieved butyl butyrate titers as high as 62.59 g/L.

-

Product Recovery : Butyl butyrate is recovered from the fermentation broth, often utilizing its phase-separation properties or other downstream processing techniques.

Applications in Research and Drug Development

While widely known for its use in the flavor and fragrance industries, butyl butyrate and its parent molecule, butyric acid, hold significant interest for scientific research and pharmaceutical applications.

-

Pharmaceutical Intermediate : High-purity butyl butyrate serves as an intermediate in the synthesis of various pharmaceuticals.

-

Solvent in Formulations : Its solvency properties and low toxicity profile make it a suitable solvent in pharmaceutical manufacturing and a potential component in drug delivery systems.

-

Prodrug Research : Butyric acid, a short-chain fatty acid, is a histone deacetylase (HDAC) inhibitor with known biological activities, including anti-inflammatory and anti-cancer effects. However, its clinical use is limited by its unpleasant odor and rapid metabolism. Butyrate esters, like butyl butyrate or tributyrin, are investigated as prodrugs to improve the delivery and pharmacokinetic profile of butyric acid.

-

Microbiome Studies : As a natural product of gut microbial fermentation, butyrate plays a crucial role in intestinal health. Research into butyrate derivatives and their effects on the gut microbiome and host physiology is an active area.

Visualizations

Caption: Fischer esterification of butyl butyrate.

Caption: Workflow for enzymatic synthesis of butyl butyrate.

References

A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl butyrate (n-butyl butanoate), a common fragrance and flavor agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers in various fields, including materials science, synthetic chemistry, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for butyl butyrate are summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Butyl Butyrate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.06 | Triplet (t) | 2H | O-CH₂ -CH₂-CH₂-CH₃ |

| 2.22 | Triplet (t) | 2H | O=C-CH₂ -CH₂-CH₃ |

| 1.63 | Sextet | 2H | O-CH₂-CH₂ -CH₂-CH₃ |

| 1.59 | Sextet | 2H | O=C-CH₂-CH₂ -CH₃ |

| 0.94 | Triplet (t) | 3H | O-CH₂-CH₂-CH₂-CH₃ |

| 0.92 | Triplet (t) | 3H | O=C-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Butyl Butyrate

| Chemical Shift (ppm) | Assignment |

| 173.74 | C =O |

| 64.11 | O-C H₂-CH₂-CH₂-CH₃ |

| 36.36 | O=C-C H₂-CH₂-CH₃ |

| 30.90 | O-CH₂-C H₂-CH₂-CH₃ |

| 19.29 | O-CH₂-CH₂-C H₂-CH₃ |

| 18.61 | O=C-CH₂-C H₂-CH₃ |

| 13.73 | O-CH₂-CH₂-CH₂-C H₃ or O=C-CH₂-CH₂-C H₃ |

| 13.73 | O-CH₂-CH₂-CH₂-C H₃ or O=C-CH₂-CH₂-C H₃ |

Solvent: CDCl₃, Frequency: 25.16 MHz.[3][4]

Table 3: IR Spectroscopic Data for Butyl Butyrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2874 | Medium | C-H stretch (alkane) |

| 1738 | Strong | C=O stretch (ester) |

| 1467 | Medium | C-H bend (alkane) |

| 1383 | Medium | C-H bend (alkane) |

| 1176 | Strong | C-O stretch (ester) |

Technique: Attenuated Total Reflectance (ATR) - Neat.[3]

Table 4: Mass Spectrometry (EI-MS) Data for Butyl Butyrate

| m/z | Relative Intensity (%) | Assignment |

| 144 | < 1 | [M]⁺ (Molecular Ion) |

| 116 | ~1.4 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 89 | 46.2 | [CH₃(CH₂)₃O=C(OH)]⁺ |

| 73 | 7.3 | [C₄H₉O]⁺ |

| 71 | 100.0 | [CH₃(CH₂)₂CO]⁺ (Acylium ion) |

| 56 | 49.9 | [C₄H₈]⁺ |

| 43 | 57.1 | [CH₃(CH₂)₂]⁺ (Propyl cation) |

Ionization: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of butyl butyrate is prepared by dissolving approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution is then filtered through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a single drop of neat butyl butyrate is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Butyl butyrate, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. The sample is vaporized in a heated inlet.

-

Ionization: In the ion source, the gaseous butyl butyrate molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like butyl butyrate.

Caption: A generalized workflow for the spectroscopic analysis of butyl butyrate.

Mass Spectrometry Fragmentation of Butyl Butyrate

This diagram illustrates the primary fragmentation pathways of butyl butyrate under electron ionization.

Caption: Key fragmentation pathways of butyl butyrate in EI-MS.

References

Solubility Profile of Butylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the thiocarbamate herbicide Butylate (S-ethyl diisobutylthiocarbamate) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is a selective thiocarbamate herbicide used for the control of grassy weeds in corn. Its efficacy and formulation depend on its interaction with various solvents. Understanding its solubility is crucial for developing stable formulations, ensuring effective application, and conducting environmental fate studies. This compound is a clear, amber-colored liquid with an aromatic odor[1].

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed journals or publicly accessible databases. The available information is primarily qualitative, indicating high solubility in many common organic solvents.

| Solvent | Chemical Formula | Polarity Index (Relative) | Reported Solubility of this compound |

| Non-Polar Solvents | |||

| Kerosene | Not applicable | Low | Very Soluble[1] |

| Xylene | C₈H₁₀ | Low | Very Soluble[1], Miscible[2][3] |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Medium | Very Soluble, Miscible |

| Methyl Isobutyl Ketone | C₆H₁₂O | Medium | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Medium | A solution of this compound in ethyl acetate is commercially available, indicating good solubility. |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | High | Very Soluble, Miscible |

| Aqueous Solubility | |||

| Water | H₂O | High | 45 mg/L at 22 °C |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature. This method is based on standard laboratory procedures for solubility testing.

Objective: To determine the mass of this compound that can dissolve in a given mass of an organic solvent at a specified temperature to form a saturated solution.

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add a known mass of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. An "excess" is ensured by observing a separate, undissolved phase of this compound after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to confirm that an excess of the solute remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the mixture to settle while maintaining the constant temperature.

-

Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pipette. To ensure no undissolved this compound is transferred, a syringe fitted with a filter may be used.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until only the this compound residue remains.

-

Weigh the dish containing the residual this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

-

The solubility is then expressed as the mass of this compound per mass of the solvent (e.g., in g/100g of solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Methodological & Application

Application Note: Determination of Butylate Residue in Soil by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Butylate herbicide residues in soil samples using gas chromatography-mass spectrometry (GC-MS). Two effective extraction protocols, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Sonication-Assisted Solvent Extraction, are presented, providing flexibility based on laboratory resources and sample throughput requirements. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode ensures high selectivity and low detection limits, making this method suitable for environmental monitoring and regulatory compliance.

Introduction

This compound is a selective thiocarbamate herbicide used for the control of grassy weeds in corn.[1][2] Due to its moderate aqueous solubility and high volatility, monitoring its presence in soil is crucial to understand its environmental fate and potential for off-target movement.[1][3] Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile pesticides.[4] When coupled with a mass spectrometer, it provides a powerful tool for the definitive identification and quantification of pesticide residues. This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of this compound in soil.

Experimental Protocols

Sample Preparation

Two alternative extraction methods are provided. Both methods have been shown to be effective for the extraction of a wide range of pesticides from soil matrices.

Method A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method offers a streamlined and high-throughput approach to sample preparation with reduced solvent consumption.

-